molecular formula C11H22O B1268035 Allyl n-octyl ether CAS No. 3295-97-4

Allyl n-octyl ether

Cat. No.: B1268035
CAS No.: 3295-97-4
M. Wt: 170.29 g/mol
InChI Key: IELYMBBIHQDONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl n-octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of n-octanol with allyl bromide or iodide in the presence of a base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Allyl n-octyl ether undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ether can be reduced to form the corresponding alcohols.

    Substitution: The allyl group can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl n-octyl ether has several applications in scientific research:

Comparison with Similar Compounds

  • Allyl n-hexyl ether
  • Allyl n-decyl ether
  • Allyl n-dodecyl ether

Comparison: Allyl n-octyl ether is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain ethers like allyl n-hexyl ether, this compound has a higher boiling point and different solubility characteristics. Longer-chain ethers like allyl n-dodecyl ether may have lower reactivity due to steric hindrance .

Properties

IUPAC Name

1-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYMBBIHQDONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334405
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-97-4
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl n-Octyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl n-octyl ether
Reactant of Route 2
Reactant of Route 2
Allyl n-octyl ether
Reactant of Route 3
Reactant of Route 3
Allyl n-octyl ether
Reactant of Route 4
Reactant of Route 4
Allyl n-octyl ether
Reactant of Route 5
Reactant of Route 5
Allyl n-octyl ether
Reactant of Route 6
Reactant of Route 6
Allyl n-octyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.